7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5/c1-2-5-11-8(3-1)9-4-6-12-10-13-7-14-15(9)10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPDLHDPSYIBAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazinylpyrimidines
The most widely reported method involves the cyclocondensation of hydrazinylpyrimidine precursors with carbonyl compounds. For example:
- Synthesis of Intermediate 7-Chloro Derivatives :
- A mixture of 7-hydroxyl-2-(3-hydroxypropyl)-5-methyl-triazolo[1,5-a]pyrimidine (2 ) and phosphorus oxychloride (POCl₃) undergoes reflux to yield 7-chloro-2-(3-chloropropyl)-5-methyl-triazolo[1,5-a]pyrimidine (3 ) in 94% yield.
- Reaction Conditions : Reflux at 110°C for 3 hours in anhydrous POCl₃.
- Key Data :
Intermediate Yield (%) Purity (LC-MS) 3 94 96%
Dimroth Rearrangement
An alternative route involves the Dimroth rearrangement of 1,2,4-triazolo[4,3-a]pyrimidines under acidic conditions:
- Formation of Triazolo[4,3-a]pyrimidine :
- Acid-Catalyzed Rearrangement :
Oxidative Cyclization of Pyrimidin-2-yl-Amidines
A third method utilizes oxidative cyclization of pyrimidin-2-yl-amidines (14 ) using iodobenzene diacetate (PhI(OAc)₂) or similar oxidants:
- Reaction Mechanism :
- Substituent Compatibility :
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H-NMR (DMSO-d₆) : Key signals include δ 8.65 (d, 1H, pyridinyl-H), 7.85–7.45 (m, 4H, aromatic-H), and 2.45 (s, 3H, methyl-H).
- Mass Spectrometry : [MH⁺] peaks at m/z 262.1 confirm molecular weight.
Comparative Analysis of Synthetic Routes
| Method | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation | 87–94 | High scalability | Requires toxic POCl₃ |
| Dimroth Rearrangement | 70–85 | Mild acidic conditions | Long reaction times |
| Oxidative Cyclization | 60–75 | Functional group tolerance | Sensitive to moisture/oxygen |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Synthetic Routes
The compound can be synthesized through various methods, including:
- Microwave Irradiation : A notable method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This eco-friendly approach yields the target compound efficiently with good-to-excellent yields.
- Mechanochemical Methods : These methods can also be adapted for large-scale production, showcasing the compound's potential for industrial applications.
Types of Reactions
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes several chemical reactions:
- Oxidation : Can yield hydroxylated derivatives.
- Reduction : Alters the structure and may modify biological activity.
- Substitution Reactions : Introduces various functional groups that enhance versatility.
Biological Activities
This compound exhibits significant biological activities:
- Anticancer Properties : The compound has shown potential as an anticancer agent. Recent studies highlight its antiproliferative effects against various cancer cell lines. Below is a summary of key findings:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| Study A | HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| Study B | MCF-7 | 13.1 | Tubulin polymerization inhibition |
| Study C | HeLa | 0.53 | Inhibition of tubulin assembly |
| Study D | A549 | 0.58 | Induction of cell cycle arrest |
Case Studies
- Study A (2022) : Evaluated triazolo[1,5-a]pyrimidine derivatives and found significant antiproliferative activities against MGC-803 and HCT-116 cell lines.
- Study B (2022) : Reported potent inhibitory effects on tubulin polymerization with an IC50 value of 0.53 μM against HCT-116 cells.
- Study C (2021) : Demonstrated effectiveness in inhibiting growth across multiple cancer cell lines through apoptosis induction.
Therapeutic Applications
The compound is being explored for various therapeutic applications:
- Cardiovascular Disorders : It is being investigated for its potential in treating conditions related to heart health.
- Type 2 Diabetes : Research suggests it may play a role in managing this metabolic disorder.
- Hyperproliferative Disorders : Its ability to inhibit cell proliferation positions it as a candidate for treating cancers.
Other Biological Activities
Beyond anticancer properties, this compound has shown:
- Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains.
- Antiviral Activity : Preliminary studies indicate possible antiviral effects that warrant further investigation.
Mechanism of Action
The mechanism of action of 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Table 1: Key Physical and Spectral Data of Selected Derivatives
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance thermal stability (higher melting points, e.g., 211–212°C for 7-(2-fluorophenyl)) and often correlate with antiparasitic or antifungal activity .
- Alkoxy/Aryloxy Groups (e.g., 4-bromophenoxy): Improve solubility and anticonvulsant efficacy (ED₅₀ = 38 mg/kg) .
Table 2: Activity Comparison Across Substituents
Notable Trends:
Biological Activity
7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, interactions with various biological targets, and potential therapeutic applications.
- Molecular Formula : C10H7N5
- Molar Mass : 197.2 g/mol
- CAS Number : 320416-38-4
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research studies regarding its antiproliferative effects against different cancer cell lines:
| Study | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | MGC-803 | 9.47 | Inhibition of ERK signaling pathway |
| Study A | HCT-116 | 9.58 | Induction of apoptosis and G2/M phase arrest |
| Study B | MCF-7 | 13.1 | Tubulin polymerization inhibition |
| Study C | HeLa | 0.53 | Inhibition of tubulin assembly |
| Study D | A549 | 0.58 | Induction of cell cycle arrest |
Case Studies
- Study A (2022) : This study evaluated a series of triazolo[1,5-a]pyrimidine derivatives and found that compound H12 exhibited significant antiproliferative activities against MGC-803, HCT-116, and MCF-7 cell lines with IC50 values lower than those of the standard drug 5-Fluorouracil (5-Fu). The mechanism involved the suppression of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
- Study B (2022) : Another investigation reported that a derivative of the compound showed potent inhibitory effects on tubulin polymerization, which is crucial for cancer cell division. The derivative demonstrated an IC50 value of 0.53 μM against HCT-116 cells and induced significant apoptosis in treated cells .
- Study C (2021) : Research indicated that triazolo[1,5-a]pyrimidine compounds could effectively inhibit the growth of various cancer cell lines including MCF-7 and A549, showcasing their potential as promising anticancer agents through multiple mechanisms such as apoptosis induction and cell cycle arrest .
Other Biological Activities
Beyond anticancer properties, this compound has shown potential in other areas:
- Antibacterial Activity : Some derivatives have demonstrated efficacy against bacterial strains, suggesting a broader therapeutic application.
- Antiviral Activity : Preliminary studies indicate possible antiviral effects, although more research is needed to confirm these findings.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and confirm ring fusion .
- IR Spectroscopy : Detects functional groups like C=N (1600–1650 cm) and aromatic C-H stretches (3050–3100 cm) .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H] peak at m/z 253.09) .
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves bond angles and torsional strain in the triazole-pyrimidine fused system .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
How can researchers resolve contradictions in biological activity data for this compound?
Q. Methodological Approach
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., kinase inhibition assays) .
- Statistical Reproducibility : Replicate experiments in triplicate and apply ANOVA to assess variability between assays .
Case Study Example
If conflicting data arise in enzyme inhibition studies:
- Orthogonal Assays : Combine fluorometric and radiometric assays to cross-validate results.
- Molecular Docking : Compare binding poses of the compound with co-crystallized ligands to identify steric clashes or solvation effects .
What strategies are used to establish structure-activity relationships (SAR) for this compound?
Q. Basic SAR Framework
Q. Advanced Computational Tools
- QSAR Modeling : Use descriptors like logP, polar surface area, and molecular volume to predict pharmacokinetic properties .
- Free Energy Perturbation (FEP) : Simulate ligand-protein interactions to guide rational design .
How can reaction byproducts or impurities be minimized during synthesis?
Q. Basic Purification Techniques
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate regioisomers .
- Recrystallization : Ethanol or acetonitrile effectively remove unreacted starting materials .
Q. Advanced Quality Control
- HPLC-MS : Detect trace impurities (<0.1%) and optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) .
- Cryogenic Trapping : Isolate volatile byproducts in Schlenk lines under inert atmospheres .
What are the key challenges in scaling up laboratory synthesis for preclinical studies?
Q. Process Chemistry Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
